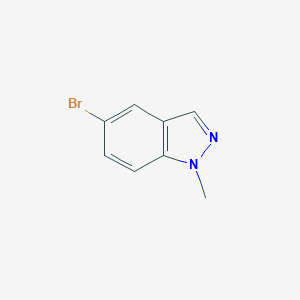
2,2,6,6-Tetramethylpiperidin-1-ol
Vue d'ensemble
Description
2,2,6,6-Tetramethylpiperidin-1-ol, also known as TEMPO, is an organic compound of the amine class . It is a colorless liquid and has a “fishy”, amine-like odor . This amine is used in chemistry as a hindered base . It is a stable free radical commonly used as an oxidizing agent in organic synthesis . It is a highly efficient polymerization inhibitor .
Molecular Structure Analysis
The molecular formula of 2,2,6,6-Tetramethylpiperidin-1-ol is C9H19NO . The InChI code is 1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h11H,5-7H2,1-4H3 .Chemical Reactions Analysis
TEMPO is widely used in the oxidation of several functional groups . It is particularly applied in the oxidation of primary and secondary alcohols . It has been utilized in the catalytic oxidation of primary alcohols to aldehydes .Physical And Chemical Properties Analysis
2,2,6,6-Tetramethylpiperidin-1-ol has a molecular weight of 157.26 . It has a density of 1 g/cm3 . The melting point is 36-40℃ and the boiling point is 193°C . It is soluble in all organic solvents but insoluble in water . It is stable and should be stored in an inert atmosphere at 2-8C .Applications De Recherche Scientifique
Antimicrobial Coatings for Chronic Wounds
TEMPO has been utilized in the development of plasma polymerized TEMPO (TEMPOpp) coatings. These coatings exhibit antimicrobial properties and are being researched as a potential treatment for infections in chronic wounds . The radical nature of TEMPO allows it to be effective against major bacterial pathogens like Staphylococcus aureus and Staphylococcus epidermidis, which are commonly found in chronic wounds .
Organic Synthesis
As a stable free radical, TEMPO is widely used as an oxidizing agent in organic synthesis. It is particularly noted for its role in the catalytic oxidation of primary alcohols to aldehydes . This application is significant in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.
Green Chemistry
TEMPO is aligned with the principles of green chemistry, especially in catalysis. It serves as a catalytic oxidant for copper-catalyzed, environmentally friendly oxidation of alcohols under aerobic conditions . This process is important for developing sustainable and less toxic chemical syntheses.
Radical Polymerization
In the field of polymer science, TEMPO is used to trap styrenyl radicals generated during nitroxide-mediated radical polymerization of styrene . This application is crucial for controlling the molecular weight and structure of polymers, which in turn affects their physical properties.
Preparation of Metallo-Amide Bases
TEMPO is a hindered base that is used to prepare metallo-amide bases . These bases are important in various chemical reactions, including the selective generation of silylketene acetals, which are intermediates in organic synthesis.
Synthesis of Hydroxylamines and Sulfenamide Compounds
TEMPO can be used to synthesize hydroxylamines via oxidation in the presence of oxone as an oxidant . It is also involved in the synthesis of sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant . These compounds have applications in pharmaceuticals and agrochemicals.
Safety And Hazards
Propriétés
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZNLSBZRVZGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338578 | |
| Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethylpiperidin-1-ol | |
CAS RN |
7031-93-8 | |
| Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethylpiperidin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO-H) in hydrogen atom transfer (HAT) reactions involving metal complexes?
A1: 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO-H) acts as a model substrate to study the HAT reactivity of various metal complexes. Specifically, research has focused on its reaction with metal-superoxo and metal-oxo species. For instance, a cobalt(III)-superoxo complex, CoIII(O2·-)(Me3TACN)((OSi2Ph)2O), reacts with TEMPO-H via HAT, abstracting a hydrogen atom from the O-H bond []. This reactivity helps determine the thermodynamic driving force of these reactions by providing insights into the bond dissociation free energy (BDFE) of the O-H bond being formed in the product. Studies like this are valuable for understanding the reactivity of metal-oxygen intermediates in biological systems and catalysis.
Q2: How does the presence of 2,2,6,6-Tetramethylpiperidin-1-ol influence photocatalytic glycosylation reactions?
A2: 2,2,6,6-Tetramethylpiperidin-1-ol can be used to generate O-glycosyl derivatives that serve as stable and readily accessible glycosyl donors in photocatalytic glycosylation reactions []. These reactions, employing an iridium-based photocatalyst and blue LEDs, proceed at room temperature without needing additives besides molecular sieves. Interestingly, while the stereoselectivities are currently modest, they show dependence on the donor's anomeric configuration, suggesting a significant concerted character to the reaction mechanism.
Q3: How does the steric bulk of 2,6-di-tert-butyl-4-nitrophenol, a derivative of 2,2,6,6-tetramethylpiperidin-1-ol, influence its coordination to metal centers?
A3: The bulky 2,6-di-tert-butyl substituents in 2,6-di-tert-butyl-4-nitrophenol significantly influence its coordination to metal complexes like [TptBuCuII]+ (TptBu = hydro-tris(3-tert-butyl-pyrazol-1-yl)borate). Unlike 4-nitrophenol, which coordinates through the phenolate oxygen, the steric bulk forces coordination to occur via the nitro group in an unusual nitronato-quinone resonance form []. This atypical binding mode demonstrates how steric effects can dictate ligand coordination and potentially lead to unique reactivity patterns in metal complexes.
Q4: Can you elaborate on the use of 2,2,6,6-Tetramethylpiperidin-1-ol in studying the reactivity of oxo-peroxo-vanadium(V) complexes?
A4: Researchers have utilized 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO-H) as a hydrogen atom donor to study the reactivity of oxo-peroxo-vanadium(V) complexes []. Specifically, TEMPO-H was used to probe the reducing ability of the peroxo complex [V(V)O(O(2))((t)Bu(2)bpy)(2)]BF(4) (V(V)O(O(2))). It was found that V(V)O(O(2)) is slowly reduced to V(IV)O(OH) by TEMPO-H. These studies help to elucidate the reactivity differences between dioxo and peroxo vanadium complexes and their potential roles in oxidation reactions.
Q5: What is the significance of understanding the reactivity differences between oxygen and sulfur ligation in cobalt complexes using 2,2,6,6-Tetramethylpiperidin-1-ol?
A5: Comparing the reactivity of oxygen-ligated and sulfur-ligated cobalt complexes is crucial for understanding the function of metalloenzymes. Using 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO-H) as a probe, researchers investigated the hydrogen atom abstraction abilities of a cobalt(III)-superoxo complex with oxygen ligation and compared it to its sulfur-ligated analogue []. Interestingly, despite structural and electronic differences, both complexes showed similar reactivity towards TEMPO-H. This finding suggests that the difference in ligand electronegativity between oxygen and sulfur might not significantly impact the HAT reactivity in these specific cobalt complexes, offering valuable insight into the factors governing enzyme activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






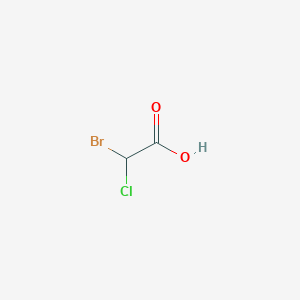
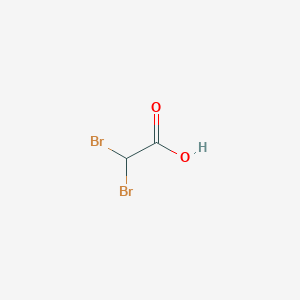
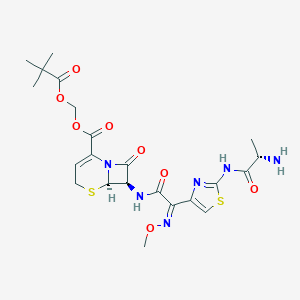


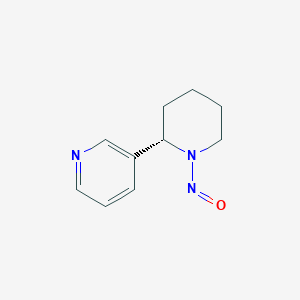

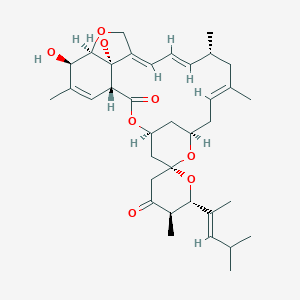
![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)

